![molecular formula C18H21N5OS B5667568 1-(3,5-dimethylphenyl)-4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperazin-2-one](/img/structure/B5667568.png)
1-(3,5-dimethylphenyl)-4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperazin-2-one
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Overview
Description
The compound belongs to a class of chemicals that often exhibit significant pharmacological or material science applications. Its structure suggests it could be involved in various chemical reactions, contributing to its potential utility in research and development sectors. The compound's design, featuring a piperazine moiety and a pyrazolo[3,4-d][1,3]thiazole ring, indicates a complex synthesis pathway and the possibility of diverse chemical properties and interactions.
Synthesis Analysis
Synthesis of compounds similar to the one mentioned typically involves multi-step reactions, starting from basic chemical building blocks to more complex structures. For example, derivatives of piperazine and pyrazole have been synthesized through reactions involving cyclization, substitution, and condensation steps, utilizing catalysts and specific reaction conditions to achieve the desired structures (Shawish et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and its geometric configuration. This information is crucial for understanding the compound's reactivity and potential binding mechanisms (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with a piperazine backbone and additional functional groups, like the pyrazolo[3,4-d][1,3]thiazole ring, can include nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the compound's electronic structure and the presence of functional groups that can act as reaction sites (Deshmukh et al., 2017).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-11-7-12(2)9-14(8-11)23-6-5-22(10-15(23)24)18-19-17-16(25-18)13(3)20-21(17)4/h7-9H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGALYDGDSICSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2=O)C3=NC4=C(S3)C(=NN4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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